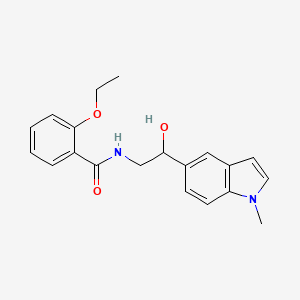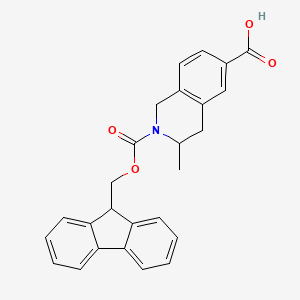![molecular formula C17H11Cl3N2OS B2935984 N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide CAS No. 748792-97-4](/img/structure/B2935984.png)
N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 2-chlorophenyl groups attached to the thiazole ring and a 2-chloroacetamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
The synthesis of N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of 2-Chlorophenyl Groups: The 2-chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the 2-Chloroacetamide Group: The final step involves the acylation of the thiazole derivative with 2-chloroacetyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
N-[4,5-bis(2-chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS/c18-9-14(23)21-17-22-15(10-5-1-3-7-12(10)19)16(24-17)11-6-2-4-8-13(11)20/h1-8H,9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOJJMYIKCZHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2935901.png)
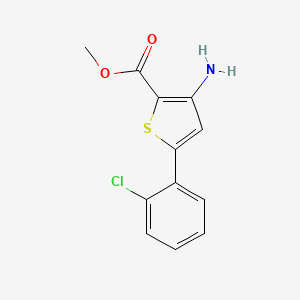
![7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2935905.png)
![7-fluoro-2-methyl-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2935907.png)
![2-(butylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2935908.png)
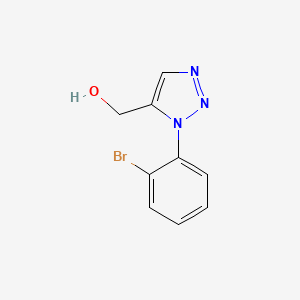
![Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2935911.png)
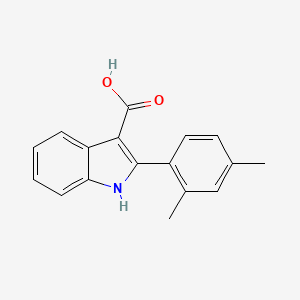
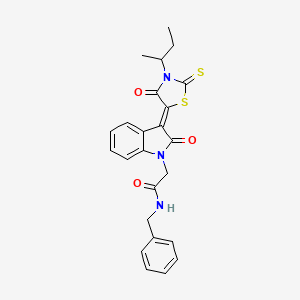
![3-(4-fluorophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2935917.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2935918.png)

